1-[(3-Bromopropyl)oxy]-3-ethylbenzene
Description
1-[(3-Bromopropyl)oxy]-3-ethylbenzene is an aromatic ether featuring a bromopropyl chain (-CH₂CH₂CH₂Br) and an ethyl group (-C₂H₅) attached to a benzene ring. Its structure combines a reactive bromine atom with hydrophobic substituents, making it valuable in organic synthesis and pharmaceutical intermediates.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(3-bromopropoxy)-3-ethylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
LXWKLAPHFKKGJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropoxy)-3-ethylbenzene can be synthesized through the reaction of 3-ethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions. The general procedure involves mixing 3-ethylphenol and potassium carbonate in acetonitrile, followed by the addition of 1,3-dibromopropane. The mixture is then heated under reflux until the reaction is complete .
Industrial Production Methods
Industrial production of 1-(3-bromopropoxy)-3-ethylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified through distillation or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropoxy)-3-ethylbenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nucleophilic substitution: Products include 1-(3-hydroxypropoxy)-3-ethylbenzene, 1-(3-aminopropoxy)-3-ethylbenzene, and 1-(3-mercaptopropoxy)-3-ethylbenzene.
Oxidation: Products include 3-ethylbenzaldehyde and 3-ethylbenzoic acid.
Reduction: Products include 1-(3-propoxy)-3-ethylbenzene and 3-ethylbenzyl alcohol.
Scientific Research Applications
1-(3-Bromopropoxy)-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-bromopropoxy)-3-ethylbenzene involves its interaction with specific molecular targets. The bromopropoxy group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The ethyl group can influence the compound’s hydrophobicity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues: Comparative Analysis
Table 1: Key Structural Analogs and Substituent Effects
Physicochemical Properties
Table 2: Comparative Physical Properties
- Crystal Packing : The triclinic crystal structure of 1-(3-bromopropyl)-2-chlorobenzene (α = 83.112°, β = 72.259°, γ = 73.940°) highlights how halogen substituents influence molecular packing. The ethyl group in the target compound may induce different lattice interactions due to steric bulk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
